molecular formula C15H20N4O B2656573 N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)pivalamide CAS No. 1448071-53-1

N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)pivalamide

Cat. No.: B2656573
CAS No.: 1448071-53-1
M. Wt: 272.352
InChI Key: LWFAIOUOWPCIBP-UHFFFAOYSA-N
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Description

N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)pivalamide is a compound that features a pyridine ring, a pyrazole ring, and a pivalamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)pivalamide typically involves the reaction of 3-(pyridin-4-yl)-1H-pyrazole with 2-bromoethyl pivalate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the pyrazole nitrogen attacks the bromoethyl group, leading to the formation of the desired product. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)pivalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)pivalamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)pivalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting signal transduction pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-2-yl)pivalamide
  • N-(pyridin-3-yl)pivalamide
  • N-(pyridin-4-yl)pivalamide

Uniqueness

N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)pivalamide is unique due to the presence of both pyridine and pyrazole rings, which confer distinct chemical and biological properties. The combination of these heterocycles enhances the compound’s ability to interact with various biological targets, making it a valuable scaffold in drug discovery .

Properties

IUPAC Name

2,2-dimethyl-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O/c1-15(2,3)14(20)17-9-11-19-10-6-13(18-19)12-4-7-16-8-5-12/h4-8,10H,9,11H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWFAIOUOWPCIBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCCN1C=CC(=N1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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